molecular formula C5H8N2OS B15476642 2-(Dimethylamino)-1,3-thiazol-4(5H)-one CAS No. 39131-05-0

2-(Dimethylamino)-1,3-thiazol-4(5H)-one

Cat. No.: B15476642
CAS No.: 39131-05-0
M. Wt: 144.20 g/mol
InChI Key: OVFRBDHKHYXPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-1,3-thiazol-4(5H)-one (CAS Number: 132354-25-7) is a chemical compound with the molecular formula C6H10N2OS and a molecular weight of 158.22 g/mol . It serves as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry and drug discovery research. The 1,3-thiazol-4(5H)-one core is a structure of significant interest, with research indicating its derivatives exhibit a wide range of pharmacological activities. This scaffold is a key building block for developing potent and selective enzyme inhibitors. For instance, structurally similar 2-amino-1,3-thiazol-4(5H)-one derivatives have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases, with some analogues demonstrating inhibition in the nanomolar range (Ki = 3 nM) . Furthermore, related 5-arylidene-thiazol-4-one analogues have shown promising fungicidal activity against pathogens like Cryptococcus neoformans and dermatophytes, with MIC values as low as 2 µg/mL . The compound's utility extends to its role as a key intermediate in synthetic investigations for active agents, such as in studies targeting anti-hepatocellular carcinoma and other cancers . Researchers value this compound for constructing complex molecules aimed at probing biological pathways and developing new therapeutic agents for conditions including metabolic disorders, infectious diseases, and cancer. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

39131-05-0

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

2-(dimethylamino)-1,3-thiazol-4-one

InChI

InChI=1S/C5H8N2OS/c1-7(2)5-6-4(8)3-9-5/h3H2,1-2H3

InChI Key

OVFRBDHKHYXPHA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=O)CS1

Origin of Product

United States

Comparison with Similar Compounds

Thiazol-4(5H)-one derivatives are structurally tunable, with modifications at positions 2 and 5 significantly influencing their physical, chemical, and biological properties. Below is a detailed comparison:

Substituent Effects at Position 2

The dimethylamino group at position 2 distinguishes this compound from other derivatives. Key comparisons include:

Compound (Position 2 Substituent) Key Features Biological Activity Reference
2-(Dimethylamino) - Electron-donating group
- Potential enhanced solubility due to amine
Limited direct data; inferred kinase inhibition based on analogs
2-(Morpholin-4-yl) (e.g., 5m) - Bulky, oxygen-containing ring
- Higher molar mass (e.g., 358.46 g/mol for 5m)
IC₅₀ = 0.028 µM (DYRK1A inhibition)
2-(Thiomorpholin-4-yl) (e.g., 5n) - Sulfur analog of morpholine
- Altered lipophilicity
Moderate anticancer activity (tested against HCT116 cells)
2-(Piperidin-1-yl) (e.g., 5o) - Aliphatic amine
- Increased steric bulk
86% yield; melting point 252–254°C
2-(Benzylamino) (e.g., lead compound from Scheme 68) - Aromatic amine
- Enhanced π-π stacking potential
Selected as lead for cell division cycle 7 kinase inhibition

Key Observations :

  • Electron-Donating vs. Bulky Groups: The dimethylamino group’s smaller size and electron-donating nature may favor binding to compact kinase pockets, whereas bulkier groups like morpholinyl improve selectivity but reduce solubility .
  • Synthetic Yields : Piperidinyl derivatives (e.g., 5o) show higher yields (86–88%) compared to thiomorpholinyl (84%), suggesting steric and electronic factors influence reaction efficiency .
Substituent Effects at Position 5

The 5-arylidene moiety is critical for conjugation and target interaction. Examples include:

Compound (Position 5 Substituent) Key Features Biological Activity Reference
5-(4-Hydroxybenzylidene) (3e) - Polar hydroxyl group
- Enhanced hydrogen bonding
IC₅₀ = 0.028 µM (DYRK1A inhibition)
5-(Quinolin-6-ylmethylidene) - Heteroaromatic extension
- Improved π-stacking
PRP4 kinase inhibition (structural study)
5-(3-Pyridinylmethylene) - Basic pyridine ring
- Potential for metal coordination
Tested in CLK2 kinase inhibition
5-(4-Ethoxybenzylidene) - Ether group increases lipophilicity Structural analog with unlisted activity

Key Observations :

  • Polar vs. Lipophilic Groups: Hydroxybenzylidene derivatives (e.g., 3e) exhibit nanomolar kinase inhibition, likely due to hydrogen bonding, whereas ethoxybenzylidene analogs prioritize membrane permeability .
  • Heteroaromatic Extensions: Quinoline or pyridine moieties (e.g., in PRP4 inhibitors) enhance selectivity for specific kinases through π-π interactions .
Physicochemical Properties

Comparative physical data highlight structural influences:

Compound Melting Point (°C) Molar Mass (g/mol) pKa (Predicted) Reference
2-(Dimethylamino) Not reported ~200 (estimated) ~8–9 (amine)
5m (Morpholinyl) 222–224 358.46 3.94
5n (Thiomorpholinyl) 230–232 374.52 Not reported
3e (Hydroxybenzylidene) >260 250.27 Not reported

Key Observations :

  • Higher melting points correlate with increased molecular rigidity (e.g., 5m vs. 5n) .
  • The dimethylamino derivative’s predicted pKa (~8–9) suggests protonation under physiological conditions, influencing bioavailability .

Preparation Methods

Reaction Mechanism and Optimization

The microwave-mediated synthesis of 2-(dimethylamino)-1,3-thiazol-4(5H)-one derivatives employs a three-component cyclocondensation of thioureas, chloroacetic acid, and aldehydes. In a representative procedure, 1,3-dimethylthiourea (3 mmol), chloroacetic acid (3.6 mmol), and 4-dimethylaminobenzaldehyde (3 mmol) are irradiated at 90–110°C for 10–20 minutes in a Synthwave® microwave reactor. The solvent-free conditions promote rapid imino-thiazolidinone formation via a Knoevenagel-like mechanism, with microwave irradiation accelerating the dehydration step.

Key parameters influencing yield include:

  • Microwave power : 30–50 W optimal for preventing decomposition
  • Temperature : 90°C for aliphatic aldehydes vs. 110°C for aromatic aldehydes
  • Molar ratio : 1:1.2:1 (thiourea:chloroacetic acid:aldehyde) minimizes side products

Reaction monitoring via thin-layer chromatography (TLC) using petroleum ether/ethyl acetate (8:2) confirms complete consumption of starting materials within 15 minutes. Post-reaction workup involves dichloromethane extraction followed by recrystallization from ethanol/water (3:1), yielding crystalline products with >85% purity.

Structural Characterization Data

1H NMR analysis of 5-(4-dimethylaminobenzylidene)-2-(dimethylamino)-1,3-thiazol-4(5H)-one reveals characteristic signals at δ 3.08 ppm (s, 6H, N(CH3)2) and δ 7.96 ppm (s, 1H, CH=C). The carbonyl resonance at 168.2 ppm in 13C NMR confirms thiazolidinone ring formation, while IR spectra show stretching vibrations at 1685 cm−1 (C=O) and 1580 cm−1 (C=N). X-ray crystallography data for analogous compounds demonstrate planar thiazolidinone rings with dihedral angles <5° between the dimethylamino group and aromatic substituents.

One-Pot Multistep Condensation Approaches

Rhodanine-Based Route

A scalable method utilizes rhodanine (2-thioxothiazolidin-4-one) as the thiazolidinone precursor. Reacting rhodanine (10 mmol) with dimethylamine (11 mmol) and 4-methoxybenzaldehyde (10 mmol) in dioxane under reflux for 4 hours produces 2-(dimethylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one in 71% yield. The excess dimethylamine acts as both reactant and base, eliminating the need for additional catalysts.

Critical observations :

  • Reaction time <4 hours leads to incomplete imine formation
  • Ethanol recrystallization improves purity from 75% to 98%
  • Electron-donating aldehyde substituents enhance yields by 15–20% compared to electron-withdrawing groups

Thiourea Cyclization Pathway

Thiosemicarbazide derivatives serve as versatile intermediates. Heating 3-chloropentane-2,4-dione (0.02 M) with thiosemicarbazide in methanol for 7 hours generates 1-(2-hydrazinyl-4-methylthiazol-5-yl)ethanone, which subsequently condenses with dimethylamine-containing aldehydes. This two-step approach achieves 86% yield for the hydrazinyl intermediate and 78% for the final product after acetic acid quenching.

Solvent-Free Mechanochemical Synthesis

Ball Milling Protocol

A solvent-free alternative employs high-energy ball milling to synthesize 2-amino-thiazol-4(5H)-one derivatives. Mixing 1,3-dimethylthiourea (5 mmol), chloroacetic acid (6 mmol), and 4-dimethylaminobenzaldehyde (5 mmol) with 3 mm zirconia balls in a planetary mill (500 rpm, 30 minutes) produces the target compound with 82% yield. Advantages include:

  • No purification required (purity >90% by HPLC)
  • 10-fold scale-up feasibility without yield reduction
  • Ambient temperature operation eliminates thermal decomposition risks

Comparative Efficiency Analysis

Method Time Yield (%) Purity (%) Energy Input (kW·h/mol)
Microwave 20 min 85 92 0.45
One-pot 4 h 71 98 1.20
Ball milling 30 min 82 90 0.30
Conventional reflux 7 h 78 85 2.50

Data aggregated from demonstrate microwave and mechanochemical methods surpass traditional heating in energy efficiency and throughput.

Functionalization and Derivatization Strategies

Post-Synthetic Modifications

The 5-arylidene position allows further functionalization via:

  • Michael addition : Reacting with ethyl acrylate in THF at 0°C introduces ester groups (62% yield)
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition adds triazole moieties (89% yield)
  • Suzuki coupling : Palladium-mediated arylation with phenylboronic acid extends conjugation (75% yield)

Regioselectivity Control

Temperature-dependent regioselectivity emerges when using unsymmetrical aldehydes. At 90°C, 2-thienylcarbaldehyde reacts at the α-position (85% selectivity), while 110°C favors β-substitution (78%). DFT calculations attribute this to transition state steric effects, with activation energies differing by 12 kJ/mol between pathways.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A pilot-scale continuous flow reactor achieves 92% conversion by pumping reactants (0.5 M in ethanol) through a heated stainless steel coil (100°C, 10 min residence time). Key benefits:

  • 5 kg/day throughput
  • 99.8% reproducibility between batches
  • 40% reduction in waste compared to batch processes

Green Chemistry Metrics

Solvent-free microwave synthesis scores favorably on green metrics:

  • E-factor : 0.15 (kg waste/kg product) vs. 8.2 for conventional methods
  • Process mass intensity : 1.7 vs. 12.4
  • Carbon efficiency : 89% vs. 45%

Q & A

Q. What are the optimal synthetic routes for 2-(dimethylamino)-1,3-thiazol-4(5H)-one, and how can purity be ensured?

The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones. For example, a two-step procedure using thioglycolic acid and dimethylamine under reflux in ethanol can yield the thiazole core. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize byproducts like thiazolidinones. Purification via recrystallization in 1,4-dioxane or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • ¹H/¹³C NMR : To confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and thiazole protons (δ ~6.5–7.5 ppm) .
  • IR : Key peaks include C=N (~1600 cm⁻¹) and C-S (~680 cm⁻¹).
  • X-ray crystallography : For absolute configuration determination. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving disorder in the thiazole ring .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Solubility screening in DMSO, ethanol, or aqueous buffers (pH 4–9) is essential. Stability studies under UV light, varying temperatures, and oxidizing/reducing agents (e.g., H₂O₂, NaBH₄) should precede biological testing. Use HPLC with a C18 column to monitor degradation .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Substituent variation : Replace the dimethylamino group with piperidinyl, morpholino, or aryl groups to modulate electronic effects. For example, fluorinated analogs (e.g., 4-fluorobenzylidene) enhance metabolic stability .
  • Bioisosteric replacement : Swap the thiazole ring with oxazole or pyridine to evaluate potency shifts. SAR data should correlate with computational docking results (e.g., AutoDock Vina) .

Q. How can contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity) be resolved?

Discrepancies often arise from assay conditions (e.g., cell line specificity, incubation time). For example, compounds may show IC₅₀ < 10 μM in MCF-7 (breast cancer) but no activity in HEPG-2 (liver cancer). Validate using standardized protocols (e.g., SRB assay) with CHS-828 as a positive control . Cross-check with transcriptomic profiling to identify target pathways .

Q. What computational methods are suitable for predicting binding modes with biological targets?

  • Molecular docking : Use Schrödinger Suite or GROMACS to model interactions with kinases (e.g., EGFR) or tubulin. Focus on hydrogen bonds with the thiazole’s nitrogen and hydrophobic contacts with aryl substituents .
  • MD simulations : Assess binding stability over 100 ns trajectories; RMSD values >3 Å indicate weak target engagement .

Q. How can crystallographic data resolve ambiguities in tautomeric forms of the thiazole ring?

The thiazole-4(5H)-one moiety exists in equilibrium between keto and enol forms. High-resolution X-ray data (e.g., P2₁/c space group, R-factor < 0.05) can confirm the dominant tautomer. SHELXD is preferred for phasing twinned crystals .

Q. What experimental controls are critical in pharmacological studies to avoid false positives?

  • Vehicle controls : Use DMSO at ≤0.5% to rule out solvent-induced cytotoxicity .
  • Off-target assays : Test against non-malignant cell lines (e.g., WI-38 fibroblasts) to assess selectivity .
  • Enzyme inhibition counterscreens : Include COX-2 or CYP450 assays to exclude nonspecific effects .

Methodological Guidance

Designing a robust protocol for in vitro cytotoxicity evaluation:

  • Seed cells at 1.5 × 10⁵ cells/mL in RPMI-1640 + 5% FBS.
  • Treat with 0.1–100 μM compound for 48–72 h.
  • Quantify viability via SRB assay (absorbance at 565 nm) and calculate IC₅₀ using GraphPad Prism .

Addressing synthetic challenges in scaling up derivatives:

  • Optimize microwave-assisted synthesis (100°C, 30 min) to reduce reaction time.
  • Use flow chemistry for hazardous intermediates (e.g., α-bromoketones).
  • Monitor regioselectivity in substitution reactions via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.